1-Triazene, 1,3-dibutyl-3-methyl-
Description
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Structure
3D Structure
Properties
CAS No. |
76387-44-5 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(butyldiazenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-4-6-8-10-11-12(3)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
MRBZRTBBWRICTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NN(C)CCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Triazene, 1,3 Dibutyl 3 Methyl and Analogous Linear Triazenes
Traditional Synthetic Pathways to Dialkyl/Alkyl-Aryl Triazenes
Classical methods for forming the triazene (B1217601) backbone have been well-established for decades and typically involve diazo-coupling reactions or the use of organometallic reagents with azide (B81097) precursors.
Diazo-Coupling Reactions with Amines
The most common and traditional route to synthesizing aryl and alkyl triazenes is the N-coupling reaction between a diazonium salt and a primary or secondary amine. researchgate.net This two-step sequence, known as diazotization and coupling, is a cornerstone of aromatic and heterocyclic chemistry. youtube.com
The process begins with the diazotization of a primary amine. For alkyl triazenes, a primary aliphatic amine is treated with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures to form a reactive alkyldiazonium salt. These aliphatic diazonium salts are generally unstable and are used immediately in the next step. acs.org
The subsequent coupling step involves the reaction of the freshly prepared diazonium salt with a primary or, more commonly for trisubstituted triazenes, a secondary amine. acs.org The amine acts as a nucleophile, attacking the terminal nitrogen of the diazonium ion. epfl.ch This reaction is typically performed under mild, often basic or buffered, conditions to facilitate the coupling. researchgate.netacs.org For the synthesis of unsymmetrical triazenes like 1-aryl-3,3-dialkyltriazenes, a pre-formed aryldiazonium salt is coupled with a secondary amine. researchgate.net
Table 1: General Scheme for Diazo-Coupling Reaction
| Step | Reactants | Conditions | Product |
| 1. Diazotization | Primary Amine (R-NH₂) + Sodium Nitrite (NaNO₂) | Acidic, Low Temperature (e.g., 0-5 °C) | Diazonium Salt (R-N₂⁺) |
| 2. Coupling | Diazonium Salt (R-N₂⁺) + Secondary Amine (R'R''NH) | Mildly basic or buffered | Triazene (R-N=N-NR'R'') |
Reactions Involving Organometallic Reagents and Azides
An alternative classical pathway involves the reaction of highly nucleophilic organometallic reagents, such as Grignard or organolithium reagents, with organic azides. nih.govacs.org This method is particularly valuable for synthesizing triazenes with alkyl, vinyl, or alkynyl substituents at the 1-position, as the corresponding diazonium salts are often too unstable to be used in diazo-coupling reactions. nih.gov
The synthesis was first described in 1903 by Dimroth, who reacted phenylmagnesium iodide with phenyl azide. acs.org A more general and high-yield synthesis for trialkyl triazenes was later developed by Michejda and co-workers. nih.gov This procedure involves two key steps:
Coupling : An organometallic compound (organomagnesium or organolithium) is reacted with an organic azide. This forms a disubstituted triazene after hydrolysis. nih.govacs.org
Alkylation : The resulting N-H triazene is then deprotonated with a base and alkylated with an alkyl halide to yield the final trisubstituted product.
More recently, a one-pot method has been developed where Grignard reagents react with specific organic azides, such as 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate, to regioselectively form trisubstituted triazenes via an intramolecular cyclization step. nih.govnih.gov This approach provides a versatile route to a variety of aryl, heteroaryl, vinyl, and alkyl triazenes. nih.gov
Modern Approaches and Catalytic Strategies for Triazene Formation
While traditional methods are robust, modern synthetic chemistry has focused on developing more efficient, selective, and functional-group-tolerant catalytic strategies.
Transition-Metal-Catalyzed Routes to Substituted Triazenes
Transition-metal catalysis has emerged as a powerful tool for constructing and modifying triazene scaffolds. acs.org Various metals, including ruthenium, rhodium, palladium, and copper, have been employed to facilitate novel transformations. nih.gov
Ruthenium-Catalyzed Reactions : Ruthenium catalysts have been used for the [2+2+2] cyclotrimerization of 1-alkynyl triazenes to produce densely substituted arenes. nih.gov Ruthenium has also been shown to catalyze the synthesis of 1,3,5-triazin-2(1H)-ones from alcohols and guanides, showcasing its utility in forming related heterocyclic structures.
Rhodium-Catalyzed Reactions : Rhodium catalysts have been explored for C-H annulation reactions with 1-alkynyl triazenes. nih.gov
Palladium and Copper-Catalyzed Cross-Coupling : Aryl-triazenes can serve as arylation reagents in palladium-catalyzed cross-coupling reactions, such as the arylation of indoles. Copper(II) acetate (B1210297) has been found to be an efficient catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to synthesize 1,3,5-triazines, a related class of compounds. acs.org
These catalytic methods often offer higher regioselectivity and proceed under milder conditions than traditional routes, expanding the scope of accessible triazene structures. acs.org
Development of Efficient and Selective Synthetic Protocols for 1-Triazene, 1,3-dibutyl-3-methyl-
There are no specific literature protocols dedicated solely to the synthesis of 1-Triazene, 1,3-dibutyl-3-methyl-. However, a reliable synthetic strategy can be designed based on the general principles of triazene formation, particularly for unsymmetrical trisubstituted derivatives.
A highly plausible and efficient route would adapt the traditional diazo-coupling methodology. The key challenge in synthesizing an unsymmetrical dialkyl-triazene is controlling the reactivity of the intermediates.
Proposed Synthetic Protocol via Diazo-Coupling:
Diazotization of n-Butylamine : n-Butylamine would be diazotized using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) in an aqueous medium at 0–5 °C. This generates the unstable n-butyldiazonium chloride in situ.
Coupling with N-methyl-n-butylamine : The freshly prepared, cold diazonium salt solution is then added slowly to a solution of N-methyl-n-butylamine. The reaction is maintained at a low temperature and a slightly basic pH, using a base such as sodium carbonate, to neutralize the acid from the diazotization step and facilitate the nucleophilic attack of the secondary amine on the diazonium ion. researchgate.net
Workup and Purification : After the reaction is complete, the product would be extracted from the aqueous layer using an organic solvent. The organic phase is then washed, dried, and the solvent evaporated. The resulting crude 1-Triazene, 1,3-dibutyl-3-methyl- would be purified by an appropriate method, such as column chromatography.
Table 2: Proposed Synthesis of 1-Triazene, 1,3-dibutyl-3-methyl-
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | n-Butylamine | NaNO₂, HCl | n-Butyldiazonium chloride |
| 2 | n-Butyldiazonium chloride | N-methyl-n-butylamine, Na₂CO₃ | 1-Triazene, 1,3-dibutyl-3-methyl- |
This approach leverages a well-understood and scalable reaction pathway to achieve the desired unsymmetrical trisubstituted triazene.
Reactivity Profiles and Reaction Mechanisms of 1 Triazene, 1,3 Dibutyl 3 Methyl
Acid-Catalyzed Transformations and Decomposition Pathways
Triazenes are known to be sensitive to acidic conditions, undergoing decomposition to form various products. This reactivity is a key aspect of their chemistry and has been harnessed in various synthetic applications.
The stability of the triazene (B1217601) moiety is significantly influenced by the electronic and steric nature of its substituents. In the case of 1,3-dialkyl-3-acyltriazenes, the rate of decomposition in acidic and neutral aqueous solutions has been studied. acs.org While specific data for 1,3-dibutyl-3-methyl-1-triazene is not extensively detailed in the provided results, the general principles suggest that the butyl and methyl groups, being electron-donating, would influence the electron density on the triazene core. The presence of alkyl groups can affect the protonation of the triazene nitrogen atoms, a key step in the acid-catalyzed decomposition pathway. researchgate.net For instance, in a study on trisubstituted 1,3,5-triazines, the presence and position of a methyl substituent in an aliphatic chain were shown to influence the compound's affinity for the histamine (B1213489) H4 receptor, indicating the sensitivity of the molecule's properties to its substitution pattern. nih.gov
The acid-catalyzed cleavage of triazenes typically involves protonation of one of the nitrogen atoms, leading to the formation of a diazonium ion and an amine. This process is a form of heterolytic bond cleavage, where one atom retains both electrons from the broken bond. youtube.com The stability of the resulting diazonium ion and amine influences the reaction's feasibility. The diazonium salt can then participate in further reactions, such as cross-coupling. numberanalytics.com Theoretical studies on the acid-catalyzed cleavage of related bonds, such as the Si-O bond in siloxanes, highlight the importance of protonation and the role of the surrounding medium in stabilizing charged transition states. researchgate.net While direct mechanistic studies on 1,3-dibutyl-3-methyl-1-triazene were not found, the general mechanism for triazene decomposition provides a framework for understanding its behavior. numberanalytics.com
Directed Functionalization and Bond-Forming Reactions
The triazene group can serve as a versatile directing group in a variety of synthetic transformations, enabling the functionalization of otherwise unreactive C-H bonds and participating in cross-coupling reactions. pkusz.edu.cn
The triazene moiety has been successfully employed as a removable directing group for the C-H activation and functionalization of arenes. pkusz.edu.cnpkusz.edu.cn This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. For example, rhodium(III)-catalyzed C-H activation of arenes using a triazene directing group has been developed for the synthesis of olefinated arenes. pkusz.edu.cn The triazene group directs the transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction. pkusz.edu.cn Annulation reactions, which involve the formation of a new ring, can also be directed by the triazene group. pkusz.edu.cnresearchgate.net For instance, a general protocol for the synthesis of unprotected indoles has been developed through a triazene-directed C-H annulation with alkynes. pkusz.edu.cn
Triazene derivatives are valuable partners in cross-coupling reactions, which are fundamental bond-forming processes in organic synthesis. numberanalytics.com Upon decomposition, triazenes can form diazonium salts, which are effective coupling partners in reactions like the Suzuki-Miyaura cross-coupling. numberanalytics.com This allows for the synthesis of complex molecules such as biaryls. numberanalytics.com The triazene itself can also act as a leaving group in transition-metal-catalyzed cross-coupling reactions. pkusz.edu.cn For example, a triazene-substituted arene can undergo a Heck reaction with styrene (B11656) in the presence of a palladium catalyst. pkusz.edu.cn The versatility of triazenes in these reactions makes them powerful tools for constructing diverse molecular architectures. numberanalytics.comresearchgate.netnih.gov
Electrophilic and Nucleophilic Reactivity at the Triazene Moiety
The triazene functional group possesses both electrophilic and nucleophilic character, allowing it to react with a variety of reagents. numberanalytics.com
The nitrogen atoms of the triazene ring have lone pairs of electrons, making them potential sites for electrophilic attack. Protonation, as discussed in the context of acid-catalyzed decomposition, is a prime example of this reactivity. acs.org Conversely, the triazene system can also be subject to nucleophilic attack. The specific site of nucleophilic addition to a triazine ring can vary depending on the substituents and the nature of the nucleophile. nih.govacs.org For instance, in 1,2,3-triazine (B1214393) 1-oxides, nucleophilic addition can occur at either the 4- or 6-position of the ring. nih.gov While the provided search results focus more on triazines (six-membered rings with three nitrogens) than triazenes (the N=N-N functional group), the general principles of electrophilic and nucleophilic reactivity of nitrogen-containing heterocycles are relevant. nih.govacs.org In the context of 1,3-dialkyl-3-acyltriazenes, metabolic studies have shown that oxidation can occur at the substituents, which is an alternative decomposition pathway to hydrolysis. nih.gov
Generation and Trapping of Reactive Intermediates from Triazenes
The triazene moiety, characterized by the N=N-N linkage, is a versatile functional group that can be readily converted into reactive intermediates. The stability and reaction pathways of triazenes are highly dependent on the nature of the substituents attached to the nitrogen atoms.
The generation of aryl radicals is a hallmark of 1-aryl-3,3-dialkyltriazenes. iu.eduacs.org These compounds serve as stable precursors that can release aryl radicals under specific conditions, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The process is typically initiated by the protonation of the triazene, followed by the fragmentation of the resulting triazenium ion into an aryl diazonium ion and a secondary amine. The aryl diazonium ion can then undergo homolytic cleavage to produce the aryl radical.
Contemporary methods for generating aryl radicals often employ photoredox catalysis, which allows for the formation of these reactive species under mild conditions. rsc.orgthieme-connect.de For instance, visible light-induced systems can trigger the fragmentation of triazene derivatives to yield aryl radicals. These radicals are versatile intermediates in organic synthesis, enabling reactions such as the arylation of alkenes and arenes. rsc.org
For a compound like 1-triazene, 1,3-dibutyl-3-methyl- to generate an aryl radical, one of the butyl groups would need to be substituted with an aryl group. The general mechanism for the formation of an aryl radical from a 1-aryl-3,3-dialkyltriazene is outlined below:
Table 1: Generation of Aryl Radicals from 1-Aryl-3,3-dialkyltriazenes
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Protonation | The triazene is protonated by an acid. | Triazenium ion |
| 2. Fragmentation | The triazenium ion fragments into a secondary amine and an aryl diazonium ion. | Aryl diazonium ion |
This table illustrates the general pathway for aryl radical formation from aryl-substituted triazenes.
Vinyl cations are another class of reactive intermediates that can be generated from appropriately substituted triazenes, specifically 1-vinyltriazenes. researchgate.netnih.gov These compounds act as effective vinyl cation surrogates, which can be attributed to the electron-donating nature of the triazene group that stabilizes the transition state leading to the cation. researchgate.netekb.eg
Under acidic conditions, 1-vinyltriazenes can undergo a reaction that releases dinitrogen and a secondary amine, resulting in the formation of a vinyl cation. nih.gov This reactive intermediate can then be trapped by a variety of nucleophiles, including halides, alkoxides, and arenes, to form a diverse range of vinyl-substituted products. researchgate.net This pathway provides a powerful tool for the synthesis of complex polycyclic and functionalized molecules. researchgate.net
The parent compound of this article, 1-triazene, 1,3-dibutyl-3-methyl-, is an alkyl-substituted triazene and therefore would not be expected to directly generate a vinyl cation through the same mechanism as a vinyl triazene. The formation of a vinyl cation requires the triazene moiety to be directly attached to a double-bonded carbon atom.
Table 2: Generation and Trapping of Vinyl Cations from 1-Vinyltriazenes
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Protonation | The 1-vinyltriazene is activated by an acid. | Protonated vinyltriazene |
| 2. Fragmentation | The activated triazene fragments, releasing dinitrogen and a secondary amine. | Vinyl cation |
This table outlines the general mechanism for the formation and subsequent reaction of vinyl cations derived from vinyl-substituted triazenes.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Triazene, 1,3 Dibutyl 3 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1-Triazene, 1,3-dibutyl-3-methyl-, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
In the absence of direct spectral data for 1-Triazene, 1,3-dibutyl-3-methyl-, we can infer the expected chemical shifts by examining related structures. For instance, in a study of various 1,3,5-triazine (B166579) derivatives, the protons and carbons of alkyl substituents show characteristic chemical shifts. ekb.egnih.gov The protons on the carbons alpha to the nitrogen atoms are expected to appear in the downfield region due to the deshielding effect of the nitrogen. Similarly, the ¹³C NMR spectrum would show distinct signals for the butyl and methyl groups attached to the triazene (B1217601) core.
A combination of 1D and 2D NMR techniques, such as HMQC, HSQC, and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. mdpi.com These experiments establish connectivity between protons and the carbons they are attached to, as well as correlations between protons and carbons separated by two or three bonds.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Triazene, 1,3-dibutyl-3-methyl-
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 2.5 - 3.5 |
| N-CH₂- (butyl) | 3.0 - 4.0 |
| -CH₂-CH₂-CH₂-CH₃ (butyl) | 1.2 - 1.8 |
| -CH₃ (butyl) | 0.8 - 1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Triazene, 1,3-dibutyl-3-methyl-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 30 - 40 |
| N-CH₂- (butyl) | 45 - 55 |
| -CH₂-CH₂-CH₂-CH₃ (butyl) | 20 - 35 |
| -CH₂-CH₃ (butyl) | 13 - 15 |
Mass Spectrometry for Isotopic and Fragmentation Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For 1-Triazene, 1,3-dibutyl-3-methyl- (C₉H₂₁N₃), the nominal molecular weight is 171. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of the triazene structure. Cleavage of the N-N and N-C bonds is expected to be a primary fragmentation pathway. The study of the mass spectra of other biologically active nitrogen bases and triazine derivatives reveals common fragmentation patterns, including the loss of alkyl groups and cleavage of the triazene ring itself. e3s-conferences.org The presence of characteristic fragment ions would help in confirming the structure. For example, the loss of a butyl radical (C₄H₉•) or a methyl radical (CH₃•) would result in significant fragment ions.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1-Triazene, 1,3-dibutyl-3-methyl-
| m/z | Possible Fragment |
|---|---|
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 114 | [M - C₄H₉]⁺ |
| 71 | [C₄H₉N₂]⁺ |
| 57 | [C₄H₉]⁺ |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the functional groups and bonding within a molecule. The triazene ring and its substituents will have characteristic vibrational modes.
Studies on various triazine compounds have identified the characteristic absorption bands. e3s-conferences.orgacs.org The triazine ring itself typically exhibits intense absorption bands in the regions of 1500–1600 cm⁻¹ and 700–800 cm⁻¹. e3s-conferences.org The C-N stretching vibrations and the N-N stretching vibration of the triazene core would also be observable. The various C-H stretching and bending vibrations of the butyl and methyl groups would be prominent in the spectrum. Raman spectroscopy, being complementary to IR, is particularly useful for observing the symmetric vibrations and the N=N bond, which might be weak in the IR spectrum. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for 1-Triazene, 1,3-dibutyl-3-methyl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| N=N Stretch | 1400 - 1450 | Raman |
| C-N Stretch | 1000 - 1350 | IR, Raman |
| Triazene Ring Vibrations | 1500 - 1600, 700 - 800 | IR, Raman |
| C-H Bend (Alkyl) | 1350 - 1470 | IR, Raman |
X-ray Diffraction Analysis of Related Triazene Structures
For instance, X-ray diffraction studies on various substituted triazines have revealed the geometry of the triazene ring and the influence of different substituents on its conformation. beilstein-journals.org These studies show that the triazene ring is generally planar. The N-N and N=N bond lengths within the triazene core are key parameters that define its electronic structure. In related systems, the N=N double bond is typically shorter than the N-N single bonds. The bond angles around the nitrogen atoms provide insight into the hybridization and electronic environment. Such data from related structures serves as a crucial benchmark for validating structures proposed by spectroscopic methods and computational modeling.
Theoretical and Computational Chemistry Studies of 1 Triazene, 1,3 Dibutyl 3 Methyl
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
The core of this molecule is the triazene (B1217601) moiety (N1=N2-N3). The electronic structure of this group dictates many of the molecule's properties. The N1=N2 double bond and the N2-N3 single bond, along with the lone pairs on the nitrogen atoms, create a π-conjugated system. This conjugation influences the planarity of the molecule and its chemical reactivity. nih.gov Studies on related triazine and triazene derivatives show that the bond lengths and angles can be accurately predicted by computational methods. hw.ac.uknih.gov For instance, the N=N double bond is significantly shorter than the N-N single bond, and the N-N-N bond angle is typically around 110-120 degrees, reflecting the sp2 hybridization of the central nitrogen atom.
The butyl and methyl groups attached to the triazene core are primarily σ-donors, which can influence the electron density on the nitrogen atoms. This, in turn, can affect the molecule's ability to act as a ligand or participate in chemical reactions.
Table 1: Predicted Bond Lengths and Angles for the Triazene Moiety in 1-Triazene, 1,3-dibutyl-3-methyl- (Illustrative Data)
| Parameter | Predicted Value |
| N1=N2 Bond Length | ~1.25 Å |
| N2-N3 Bond Length | ~1.35 Å |
| N1-C(butyl) Bond Length | ~1.45 Å |
| N3-C(butyl) Bond Length | ~1.47 Å |
| N3-C(methyl) Bond Length | ~1.46 Å |
| N1=N2-N3 Bond Angle | ~115° |
| N2-N3-C(butyl) Bond Angle | ~118° |
| N2-N3-C(methyl) Bond Angle | ~117° |
| C(butyl)-N3-C(methyl) Bond Angle | ~120° |
Note: These values are illustrative and based on typical bond lengths and angles for similar compounds from computational studies. Actual values would require specific calculations for this molecule.
Conformational Analysis and Energetic Landscaping
The flexible nature of the butyl groups and the potential for rotation around the N-N single bond in 1-Triazene, 1,3-dibutyl-3-methyl- lead to a complex potential energy surface with multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The rotations around the C-C single bonds within the two butyl groups will lead to various staggered and eclipsed conformations, similar to n-butane. The staggered conformations (gauche and anti) are energetically more favorable than the eclipsed conformations. The bulky nature of the triazene moiety will influence the preferred orientation of the butyl chains to minimize steric hindrance.
Furthermore, rotation around the N2-N3 single bond is a key conformational feature. Due to the partial double bond character from π-conjugation, this rotation is expected to have a noticeable energy barrier. nih.govresearchgate.net The planarity of the N=N-N unit is generally favored to maximize p-orbital overlap. The orientation of the substituents on N3 relative to the N1=N2 double bond can lead to different isomers (E/Z or syn/anti). For 1,3-disubstituted triazenes, the E conformation about the N=N bond is often observed. nih.gov
Table 2: Key Dihedral Angles and Qualitative Relative Energies for Conformations of 1-Triazene, 1,3-dibutyl-3-methyl- (Illustrative)
| Dihedral Angle | Description | Qualitative Relative Energy |
| C-C-C-C (butyl chains) | Anti (180°) | Low (most stable) |
| C-C-C-C (butyl chains) | Gauche (±60°) | Low |
| C-C-C-C (butyl chains) | Eclipsed (0°, 120°) | High |
| N1=N2-N3-C(butyl) | Planar (0° or 180°) | Low |
| N1=N2-N3-C(butyl) | Perpendicular (90°) | High |
Note: This table provides a qualitative illustration of expected energetic trends based on general principles of conformational analysis.
Simulation and Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for confirming the structure of a synthesized compound or for identifying unknown substances.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. The accuracy of the prediction can be enhanced by considering a Boltzmann-weighted average of the chemical shifts from the most stable conformers identified through conformational analysis. nih.gov Machine learning approaches, trained on large datasets of experimental and calculated spectra, are also emerging as powerful tools for rapid and accurate NMR prediction. nih.gov
Vibrational Spectroscopy: IR and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. youtube.comnih.govarxiv.orgictp.it These calculations also provide the intensities of the IR absorptions and Raman scattering activities, which helps in the interpretation of experimental spectra. The calculated frequencies are often scaled by a factor to better match experimental values, correcting for approximations in the computational method and anharmonicity.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1-Triazene, 1,3-dibutyl-3-methyl- (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N1-C H₂-CH₂-CH₂-CH₃ | ~50-60 |
| N1-CH₂-C H₂-CH₂-CH₃ | ~30-40 |
| N1-CH₂-CH₂-C H₂-CH₃ | ~20-30 |
| N1-CH₂-CH₂-CH₂-C H₃ | ~10-15 |
| N3-C H₂-CH₂-CH₂-CH₃ | ~45-55 |
| N3-CH₂-C H₂-CH₂-CH₃ | ~30-40 |
| N3-CH₂-CH₂-C H₂-CH₃ | ~20-30 |
| N3-CH₂-CH₂-CH₂-C H₃ | ~10-15 |
| N3-C H₃ | ~35-45 |
Note: This table is for illustrative purposes only and shows the type of data generated from a computational NMR prediction. The exact values would depend on the level of theory and basis set used in the calculation.
Computational Mechanistic Investigations of Triazene Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and energy barriers that govern the reaction pathway. mdpi.com For 1-Triazene, 1,3-dibutyl-3-methyl-, computational studies could explore various potential reactions, such as thermal decomposition, acid-catalyzed hydrolysis, or cycloaddition reactions.
For example, the thermal decomposition of triazenes is a known process that can proceed through different pathways. researchgate.netnih.govacs.org Computational studies can model these pathways by locating the transition state structures and calculating the activation energies. This information helps to predict the most likely decomposition products and the conditions under which the decomposition will occur.
Similarly, the reactivity of the triazene with electrophiles or nucleophiles can be investigated. mdpi.comresearchgate.net By calculating the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), the most likely sites for electrophilic or nucleophilic attack can be identified. Following this, the reaction pathway can be mapped out to determine the feasibility and products of the reaction.
Table 4: Hypothetical Computational Investigation of a Reaction Step for 1-Triazene, 1,3-dibutyl-3-methyl- (Illustrative)
| Species | Description | Relative Energy (kcal/mol) |
| Reactant + H⁺ | Protonated Triazene | 0.0 |
| Transition State 1 | N-N Bond Cleavage | +25.5 |
| Intermediate 1 | Diazonium Ion + Amine | +5.2 |
| Transition State 2 | N₂ Loss | +15.8 |
| Products | Carbocation + N₂ + Amine | -10.3 |
Note: This table illustrates the kind of energetic data that would be obtained from a computational study of a reaction mechanism. The values are hypothetical.
Applications of 1 Triazene, 1,3 Dibutyl 3 Methyl in Synthetic Organic Chemistry and Chemical Materials
Role as a Versatile Synthetic Building Block and Intermediate
Triazenes are recognized as valuable intermediates and building blocks in organic synthesis. numberanalytics.com Their stability under various conditions, combined with their predictable reactivity, makes them adaptable for numerous synthetic transformations. nih.gov The triazene (B1217601) moiety can be considered a "masked" or protected form of more reactive functional groups, particularly diazonium salts, allowing for their controlled release and subsequent reaction. ebrary.netwikipedia.org
This stability allows them to be carried through multiple synthetic steps before being converted into other functionalities. They are notably stable towards bases, organolithium reagents, and various oxidizing and reducing agents. researchgate.net This robustness has made them useful as linkers in solid-phase organic synthesis, enabling the construction of libraries of complex molecules like alkyl halides, amides, ureas, and heterocycles. ebrary.netresearchgate.net In essence, the triazene group provides a reliable handle for chemists to build molecular complexity in a planned and sequential manner. nih.gov
Utilization as a Removable Directing Group in Organic Transformations
One of the most powerful modern applications of aryl triazenes is their use as a removable directing group in C–H bond functionalization. cam.ac.uknih.gov This strategy allows for the selective introduction of functional groups at positions on an aromatic ring that would otherwise be difficult to access, particularly the ortho position. pkusz.edu.cnacs.org
In these reactions, the triazene group coordinates to a transition metal catalyst (e.g., rhodium or iridium) and directs the catalytic center to a nearby C–H bond, facilitating its cleavage and subsequent functionalization. pkusz.edu.cncam.ac.uk A significant advantage of the triazene group over many other directing groups is that it can be easily cleaved and removed from the molecule after the desired transformation is complete, often under mild acidic conditions, leaving no residual atoms. pkusz.edu.cnresearchgate.net This "traceless" nature is highly desirable in total synthesis and drug discovery. cam.ac.ukresearchgate.net
Key transformations achieved using triazene directing groups include:
Olefination : The rhodium(III)-catalyzed reaction of triazene-substituted arenes with alkenes to form ortho-olefinated products. pkusz.edu.cn
Borylation : The iridium-catalyzed ortho,ortho'-diborylation of aromatic triazenes, providing a direct route to densely functionalized arenes after sequential cross-coupling reactions. acs.org
Trifluoromethylation : A highly ortho-selective trifluoromethylation of aromatic triazenes has been reported, which tolerates a variety of functional groups. cam.ac.uk
| Transformation | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Ortho-Olefination | [Cp*RhCl₂]₂ / AgOAc | Direct C-H alkenylation; directing group is removable. | pkusz.edu.cncam.ac.uk |
| Ortho,ortho'-Diborylation | [Ir(OMe)(cod)]₂ | Highly selective double borylation without an external ligand. | acs.org |
| Ortho-Trifluoromethylation | CuSCN / AgCF₃ | Tolerates various functional groups, including halogens. | cam.ac.uk |
Precursors for the Synthesis of Diverse Nitrogen-Containing Compounds
The triazene linkage is an excellent synthetic precursor for generating other nitrogen-containing functionalities, most notably diazonium salts. numberanalytics.comwikipedia.org Triazenes are often referred to as protected or "concealed" diazonium salts because they can generate these highly reactive species in situ upon treatment with acid. ebrary.netwikipedia.org This approach avoids the isolation of often unstable diazonium salts.
Once the diazonium salt is formed from the triazene precursor, it can be readily converted into a wide array of other functional groups through well-established methods like the Sandmeyer and related reactions. numberanalytics.comunito.it This makes triazenes a convenient starting point for synthesizing:
Aryl Halides : Aryl iodides, bromides, and chlorides can be efficiently prepared from 1-aryl-3,3-dialkyltriazenes. unito.it
Thiophenols : Reaction of the in situ-generated diazonium salt with sodium sulfide (B99878) yields the corresponding thiophenol. wikipedia.org
Heterocycles : Triazenes have been used in the synthesis of nitrogen-containing ring systems such as cinnolines and triazenoazaindoles. wikipedia.orgnih.gov
Secondary Amines : The triazene group can serve as a protecting group for secondary amines, which can be regenerated under mild acidic conditions. researchgate.netnih.gov
Integration of Triazene Units into Functional Materials
The unique chemical properties of the triazene group have been leveraged in the development of advanced functional materials.
While the use of triazines (six-membered C₃N₃ rings) in porous polymers is common, the integration of the linear triazene (N-N-N) functionality into polymer backbones is a more specialized but promising area. wikipedia.orgrsc.org One notable example involves the synthesis of photopolymers where the photosensitive triazene group is part of the main polymer chain. ebrary.net These materials are created through a polycondensation reaction between a bis-diazonium salt and a bifunctional secondary aliphatic amine. ebrary.net The resulting polymers have potential applications in photolithography and data storage. Additionally, polymeric triazenes have been noted for their potential as conductive and absorbent materials. wikipedia.org
Historically, one of the earliest industrial applications of triazenes was in the dye and textile industry. lippertt.ch They served as a stabilized, solid-state source of aromatic diazonium compounds. lippertt.ch In this process, a stable triazene is prepared and can be safely stored and handled. When needed, the triazene is applied to a fabric and then treated with acid. This cleaves the triazene to release the highly reactive diazonium salt directly, which then couples with a suitable aromatic compound (a coupling agent) also present on the fabric to form a vibrant azo dye. This in situ generation of the dye provides strong, colorfast results. lippertt.ch
Catalytic Applications of Triazene-Based Systems
The deprotonated form of a triazene, known as a triazenide, can act as a versatile ligand for transition metals, forming complexes with significant catalytic activity. nih.gov These triazenide ligands coordinate to a metal center, influencing its electronic properties and creating a catalytically active species.
A key example is the use of ruthenium complexes bearing triazenide ligands. nih.gov A series of complexes with the general formula [RuCl(triazenide)(p-cymene)] have been synthesized and characterized. These complexes have proven to be highly active homogeneous catalysts for the reduction of nitroarenes to the corresponding anilines under mild conditions, using sodium borohydride (B1222165) as a reducing agent. nih.gov The catalytic cycle is proposed to involve the coordination of the nitroarene to the ruthenium center and subsequent hydride transfer steps. nih.gov The modular nature of the triazenide ligand allows for fine-tuning of the catalyst's properties by altering the substituents on the triazene backbone. nih.gov
| Catalyst System | Ligand Type | Reaction Catalyzed | Key Feature | Reference |
|---|---|---|---|---|
| [RuCl(triazenide)(p-cymene)] | Triazenide | Reduction of nitroarenes | Homogeneous catalysis under mild conditions. | nih.gov |
Future Directions and Emerging Research Avenues for 1 Triazene, 1,3 Dibutyl 3 Methyl Chemistry
Design of Novel Reactivity Patterns and Transformation Strategies
The future of 1-Triazene, 1,3-dibutyl-3-methyl- chemistry lies in the exploration of its untapped reactivity. As an unsymmetrical acyclic triazene (B1217601), its unique electronic and steric properties, dictated by the two butyl groups and one methyl group, can be harnessed for novel chemical transformations.
Electrophilic and Nucleophilic Reactions: The reactivity of the triazene core towards a variety of electrophiles and nucleophiles is a key area for investigation. Research into the reactions of analogous 1,3-dialkyltriazenes with electrophiles can provide insights into how 1-Triazene, 1,3-dibutyl-3-methyl- might behave. rsc.org For instance, the nitrogen atoms of the triazene moiety possess varying degrees of nucleophilicity, which could be selectively targeted to introduce new functional groups. Conversely, the development of reactions where the triazene acts as a nucleophile precursor, perhaps through in situ generation of a reactive species, could lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies.
Catalytic Activation: A significant future direction is the development of catalytic methods to activate the triazene for new transformations. This could involve transition metal catalysis to promote novel cross-coupling reactions or organocatalysis to control selectivity. The design of catalysts that can differentiate between the N1 and N3 positions of the triazene will be crucial for achieving regioselective functionalization.
Table 1: Potential Reactivity Patterns for 1-Triazene, 1,3-dibutyl-3-methyl-
| Reactivity Pattern | Potential Reagents/Catalysts | Expected Outcome |
| Regioselective Alkylation/Arylation | Transition metal catalysts (e.g., Pd, Cu) with electrophiles | Selective functionalization at N1 or N3 |
| Cyclization Reactions | Intramolecular functional groups | Synthesis of novel heterocyclic compounds |
| Fragmentation Reactions | Acid or base catalysis | Generation of reactive intermediates for further synthesis |
| Rearrangement Reactions | Photochemical or thermal conditions | Access to new isomeric structures with unique properties |
Sustainable and Green Chemistry Approaches to Triazene Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For 1-Triazene, 1,3-dibutyl-3-methyl-, future research will undoubtedly focus on developing more environmentally benign and efficient synthetic protocols.
Alternative Solvents and Catalysts: Traditional methods for triazene synthesis often rely on hazardous solvents and reagents. Future research will likely explore the use of greener solvents, such as water or bio-based solvents, and the development of reusable catalysts to minimize waste. rsc.orgmdpi.com For instance, the use of sonochemical and microwave-assisted methods has shown promise in accelerating the synthesis of triazine derivatives while reducing energy consumption. nih.govresearchgate.net
Atom Economy: Designing synthetic routes with high atom economy will be a key consideration. This involves minimizing the formation of byproducts and maximizing the incorporation of all atoms from the starting materials into the final product. One-pot multicomponent reactions, where multiple transformations occur in a single reaction vessel, are a promising strategy in this regard.
Exploring Stereoselective Syntheses and Reactions
The introduction of chirality into triazene chemistry opens up new avenues for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the triazene scaffold or the development of chiral catalysts for triazene synthesis can enable the stereoselective formation of 1-Triazene, 1,3-dibutyl-3-methyl- derivatives. acs.org These chiral triazenes could then be used in asymmetric synthesis, where the triazene moiety directs the stereochemical outcome of a reaction.
Triazenes as Protecting Groups: Triazenes have been employed as protecting groups for amines. nih.govresearchgate.net Future research could explore the use of the 1,3-dibutyl-3-methyl-1-triazene group as a novel, stereochemically-informative protecting group. Its unique steric and electronic properties could influence the stereoselectivity of reactions at other parts of the molecule.
Advanced Characterization Techniques and In-Situ Studies
A deeper understanding of the structure, reactivity, and dynamics of 1-Triazene, 1,3-dibutyl-3-methyl- will require the application of advanced analytical techniques.
In-Situ Monitoring: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about reaction mechanisms, allowing for the identification of transient intermediates and a more detailed understanding of reaction kinetics. nih.govnih.govcolab.ws This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic properties of 1-Triazene, 1,3-dibutyl-3-methyl- and its derivatives. nih.gov These theoretical studies can complement experimental work by providing insights into reaction pathways and predicting the outcomes of new reactions.
Table 2: Advanced Characterization Techniques for 1-Triazene, 1,3-dibutyl-3-methyl-
| Technique | Information Gained |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity of atoms |
| X-ray Crystallography | Definitive three-dimensional structure in the solid state |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition |
| In-situ FT-IR and Raman Spectroscopy | Real-time monitoring of functional group transformations during reactions |
| Computational Chemistry (DFT) | Prediction of molecular geometry, electronic structure, and reaction energetics |
Synergistic Approaches in Material Science
The incorporation of the 1-Triazene, 1,3-dibutyl-3-methyl- moiety into larger molecular architectures holds significant promise for the development of new functional materials.
Functional Polymers and Coatings: The triazene group can be incorporated as a functional unit in polymers, potentially imparting unique properties such as thermal stability, conductivity, or responsiveness to external stimuli. mdpi.comacs.orgacs.org The butyl and methyl substituents can be varied to fine-tune the physical properties of the resulting polymers, such as solubility and processability. Research into triazine-based covalent organic polymers (COPs) has shown their potential as coatings for applications like solid-phase microextraction. nih.gov
Hybrid Materials: The synthesis of hybrid materials that combine 1-Triazene, 1,3-dibutyl-3-methyl- with other functional components, such as inorganic nanoparticles or other organic molecules, could lead to materials with synergistic properties. mdpi.comacs.org For example, a triazene-functionalized material could exhibit enhanced catalytic activity or improved performance in electronic devices due to the interplay between the different components. Recent studies on triazine-based materials have highlighted the synergistic effects of combining triazine units with other functionalities for applications in batteries and catalysis. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-dibutyl-3-methyl-triazene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of triazene derivatives typically involves diazo-coupling reactions or alkylation of primary amines. For example, describes a triazine synthesis using trichlorotriazine, phenol, and DIPEA at -35°C, emphasizing the role of temperature and base in controlling regioselectivity . For 1,3-dibutyl-3-methyl-triazene, a stepwise alkylation of methylamine with butyl halides under inert conditions (e.g., N₂ atmosphere) is plausible. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1,3-dibutyl-3-methyl-triazene?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks for butyl chains (δ 0.8–1.6 ppm, multiplet) and methyl groups (δ 1.2–1.4 ppm, singlet). Triazene N–H protons (if present) may appear as broad signals near δ 5–6 ppm .
- MS : Electrospray ionization (ESI-MS) should show molecular ion peaks matching the molecular formula (C₉H₂₁N₃). Fragmentation patterns may include loss of butyl or methyl groups .
- IR : Stretching vibrations for N=N bonds (~1450–1600 cm⁻¹) and C–N bonds (~1250 cm⁻¹) are critical identifiers .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Analogous triazenes (e.g., 1,3-diphenoxybenzene in ) show limited solubility in polar solvents. For 1,3-dibutyl-3-methyl-triazene, solubility testing in DMSO, ethanol, and hexane is advised. Stability studies (TGA/DSC) should assess decomposition temperatures, while pH-dependent stability can be monitored via UV-Vis spectroscopy in buffered solutions (pH 2–12) .
Advanced Research Questions
Q. How do steric effects from the butyl and methyl substituents influence the compound’s reactivity in coordination chemistry?
- Methodological Answer : Bulky alkyl groups (butyl/methyl) may hinder ligand-metal binding. Computational modeling (e.g., DFT calculations) can predict steric hindrance by analyzing bond angles and molecular orbitals. Experimental validation via X-ray crystallography (as in ’s triazine derivatives) or cyclic voltammetry can reveal changes in redox behavior compared to less hindered analogs .
Q. What contradictions exist in reported catalytic applications of triazenes, and how can they be resolved?
- Methodological Answer : Some studies (e.g., on triazoles) report high catalytic efficiency in cross-coupling reactions, while others note rapid decomposition. To resolve contradictions:
- Controlled Replicates : Repeat experiments under inert conditions (glovebox) to exclude oxygen/moisture interference.
- Advanced Characterization : Use in-situ FTIR or EPR to detect transient intermediates .
- Meta-Analysis : Compare activation energies (Arrhenius plots) across studies to identify outliers .
Q. Can this triazene act as a precursor for nitrogen-rich polymers, and what analytical methods validate polymerization?
- Methodological Answer : Triazenes are potential monomers for polyazomethines. Polymerization via thermal or photolytic cleavage of N–N bonds can be monitored by:
- GPC/SEC : To determine molecular weight distribution.
- TGA : To assess thermal stability of the polymer.
- XPS/NEXAFS : To confirm nitrogen incorporation into the polymer backbone .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
